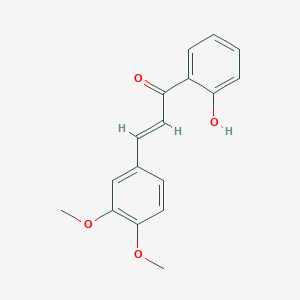

(E)-2'-Hydroxy-3,4-dimethoxychalcone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLSRHQHCDTOGH-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79140-20-8 | |

| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions of 3,4 Dimethoxy 2 Hydroxychalcone

Established Synthetic Pathways

The primary and most conventional method for synthesizing 3,4-Dimethoxy-2'-hydroxychalcone is the Claisen-Schmidt condensation. This reaction's reliability and procedural simplicity have made it a cornerstone of chalcone (B49325) synthesis.

Advanced Synthetic Techniques for Derivatives

The chalcone scaffold is a versatile template for developing new therapeutic agents. researchgate.net Advanced synthetic strategies focus on modifying the basic chalcone structure to create derivatives with enhanced biological activity and improved pharmacological profiles. ekb.eg

Modifications on Rings A and B

The biological properties of chalcones are highly dependent on the type and position of substituents on their two aromatic rings (A and B). nih.gov

Ring A Modifications: The 2'-hydroxy group on Ring A is considered crucial for the antioxidant properties of these compounds. Modifications often involve introducing or altering other substituents on this ring to fine-tune activity. For example, the synthesis of 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone involves using a dimethyl-substituted 2'-hydroxyacetophenone (B8834) as the starting material. nih.gov

Ring B Modifications: The 3,4-dimethoxy substitution on Ring B enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Further modifications on Ring B are a common strategy to explore structure-activity relationships. This can involve altering the methoxy (B1213986) groups or introducing other functionalities like halogens or additional hydroxyl groups. nih.gov For instance, the presence of hydroxyl groups on ring B is known to increase antioxidant activity. nih.gov

The Claisen-Schmidt condensation remains the primary method for synthesizing these modified derivatives, by using appropriately substituted acetophenones and benzaldehydes. nih.gov

Synthesis of Chalcone Derivatives with Improved Efficacy and Safety Profiles

A key goal in medicinal chemistry is to synthesize derivatives with improved therapeutic efficacy and better safety profiles. nih.gov For chalcones, this is often achieved by creating hybrid molecules where the chalcone scaffold is combined with other pharmacologically active heterocyclic structures. ekb.eg

Common strategies include:

Incorporation of N-Heterocycles: Synthesizing chalcones bearing nitrogen-containing rings such as imidazole, piperazine, or quinoline (B57606) has been shown to yield compounds with potent antitumor, antimicrobial, or anti-inflammatory activities. acs.orgnih.gov These are typically synthesized via Claisen-Schmidt condensation to form the initial chalcone, which is then further reacted to build the heterocyclic moiety. acs.org

Formation of Pyrazolines and Isoxazoles: The α,β-unsaturated ketone system of the chalcone is a key reactive site that can be used as a precursor to synthesize five-membered heterocyclic derivatives like pyrazolines and isoxazoles, which often exhibit significant biological activities. ekb.eg

Click Chemistry and Biocatalysis: Modern green chemistry techniques like "click chemistry" and enzymatic reactions (biocatalysis) are being employed to create novel chalcone derivatives under mild and efficient conditions. frontiersin.org

These advanced synthetic approaches allow for the creation of large libraries of diverse chalcone derivatives, which can then be screened to identify new lead compounds for drug development. researchgate.net

Chemical Reactivity and Transformations

The reactivity of 3,4-Dimethoxy-2'-hydroxychalcone is a focal point of research, leading to the development of various heterocyclic compounds and other derivatives. Key transformations include oxidation, reduction, and electrophilic substitution reactions, which selectively target different parts of the molecule.

Oxidation Reactions

Oxidation reactions of 2'-hydroxychalcones are a cornerstone for the synthesis of flavonoids, a major class of polyphenolic compounds. Palladium(II)-catalyzed oxidative cyclization has emerged as an efficient method for the conversion of 2'-hydroxychalcones into flavones and flavanones. This approach offers a versatile and atom-economical route to these important heterocyclic structures.

The reaction can be directed to selectively produce either flavones or flavanones by carefully choosing the reaction conditions, such as the oxidant and additives. For instance, the process can be initiated from 2'-hydroxydihydrochalcones, which are closely related to the parent chalcone. The palladium(II) catalyst facilitates an initial dehydrogenation to form the 2'-hydroxychalcone (B22705) intermediate. Following this, the reaction can proceed through two different pathways depending on the optimized conditions: an oxidative Heck coupling to yield flavones or a Michael addition to form flavanones. The palladium(0) species regenerated during the reaction is reoxidized to palladium(II) by an oxidant like molecular oxygen or copper(II) acetate, thus completing the catalytic cycle.

| Starting Material | Catalyst | Oxidant/Additive | Major Product |

| 2'-Hydroxydihydrochalcone | Pd(TFA)₂ | DMSO, O₂ | Flavone |

| 2'-Hydroxydihydrochalcone | Pd(TFA)₂ | Cu(OAc)₂ | Flavanone |

Reduction Reactions

The α,β-unsaturated ketone moiety in 3,4-Dimethoxy-2'-hydroxychalcone is susceptible to reduction. The selective reduction of the carbon-carbon double bond leads to the formation of the corresponding dihydrochalcone (B1670589), 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one. This transformation is significant as dihydrochalcones themselves are a class of naturally occurring compounds with notable biological activities.

Several methods can be employed for this reduction. Catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst, is a common and effective method for the selective reduction of the alkene functionality without affecting the carbonyl group or the aromatic rings.

Another widely used method is the reduction with sodium borohydride (B1222165) (NaBH₄). While NaBH₄ is primarily known for reducing aldehydes and ketones to alcohols, under certain conditions, it can also reduce the α,β-unsaturated double bond of chalcones. In some instances, the reaction can lead to the reduction of both the double bond and the carbonyl group, yielding a saturated alcohol. The selectivity of the reduction can often be controlled by the choice of solvent and reaction temperature.

| Reaction | Reagent | Product |

| Selective C=C reduction | H₂, Pd/C | 3,4-Dimethoxy-2'-hydroxydihydrochalcone |

| Carbonyl and C=C reduction | NaBH₄ | 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-ol |

Electrophilic Substitution Reactions for Functional Group Introduction

The aromatic A and B rings of 3,4-Dimethoxy-2'-hydroxychalcone are amenable to electrophilic substitution, allowing for the introduction of various functional groups. The substitution pattern is dictated by the directing effects of the existing substituents.

The A-ring contains a hydroxyl group at the 2'-position, which is a strongly activating, ortho-, para-directing group. The B-ring possesses two methoxy groups at the 3- and 4-positions, which are also strongly activating and ortho-, para-directing. The combined effect of these groups makes both rings highly reactive towards electrophiles.

Predicted Reactivity for Electrophilic Aromatic Substitution:

| Ring | Activating Groups | Predicted Position of Substitution |

| A-Ring | 2'-OH | 3'- and 5'-positions |

| B-Ring | 3-OCH₃, 4-OCH₃ | 2-, 5-, and 6-positions |

While specific examples of direct electrophilic aromatic substitution on 3,4-Dimethoxy-2'-hydroxychalcone are not extensively detailed in the literature, the synthesis of halogenated derivatives is known, indicating the feasibility of such reactions. For instance, bromination of 2'-hydroxychalcones can be achieved. However, care must be taken as the α,β-double bond is also susceptible to halogen addition. To achieve nuclear bromination, reaction conditions would need to be carefully controlled, potentially requiring protection of the double bond or using specific brominating agents that favor aromatic substitution.

Nitration of such activated aromatic rings is also theoretically possible using standard nitrating mixtures (e.g., HNO₃/H₂SO₄). However, the strongly activating nature of the hydroxyl and methoxy groups can lead to multiple nitrations and potential side reactions, including oxidation.

Friedel-Crafts reactions, such as acylation, are also a means to introduce new functional groups. However, the presence of the strongly activating hydroxyl group on the A-ring can lead to complexation with the Lewis acid catalyst, potentially deactivating the ring or leading to undesired side reactions.

Biological Activities and Pharmacological Potential

Antioxidant Properties

The antioxidant capacity of 3,4-Dimethoxy-2'-hydroxychalcone is a cornerstone of its therapeutic potential, enabling it to counteract the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases.

Chalcones are recognized for their ability to scavenge free radicals, and 3,4-Dimethoxy-2'-hydroxychalcone is no exception. While specific IC50 values for this compound in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not extensively documented in publicly available literature, the general consensus for 2'-hydroxychalcones points towards significant radical scavenging activity. The mechanism of action is believed to involve the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the damaging chain reactions they initiate.

A study on a series of synthetic hydroxychalcones highlighted that the radical scavenging activity is influenced by the number and position of hydroxyl groups. Another study investigating (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, an alternative name for the compound of interest, reported good antioxidant activity, although specific assay data was not provided. The presence of the 2'-hydroxy group is considered critical for this radical quenching activity.

Table 1: Antioxidant Activity of Chalcone (B49325) Derivatives (Illustrative)

| Compound | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (IC50) | Reference Compound |

|---|---|---|---|

| 2',5'-dihydroxy-3,4-dimethoxy chalcone | High | Not Reported | Ascorbic Acid |

This table is illustrative and highlights the antioxidant potential of closely related chalcone derivatives in the absence of specific public data for 3,4-Dimethoxy-2'-hydroxychalcone.

Beyond direct radical scavenging, some chalcones have been shown to bolster the endogenous antioxidant defense system by enhancing the biosynthesis of glutathione (B108866) (GSH). GSH is a crucial intracellular antioxidant that plays a vital role in detoxification and cellular protection. While direct evidence for 3,4-Dimethoxy-2'-hydroxychalcone is limited, studies on other chalcone derivatives have demonstrated this effect. For instance, a structure-activity relationship study on a series of synthetic chalcones revealed that specific substitution patterns can lead to a potent induction of GSH biosynthesis. Another study on 2',3'-dihydroxy-4',6'-dimethoxychalcone (B1252568) demonstrated its ability to increase intracellular GSH levels in astrocytes, suggesting a potential neuroprotective effect. researchgate.net The mechanism often involves the activation of the Nrf2-ARE pathway, a key regulator of antioxidant gene expression.

The culmination of free radical scavenging and enhancement of endogenous antioxidant systems results in cellular protection against oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies. While specific studies detailing the protective effects of 3,4-Dimethoxy-2'-hydroxychalcone against oxidative stress-induced cellular damage are not abundant, the demonstrated antioxidant potential of the chalcone scaffold suggests a protective role. Research on related compounds indicates that chalcones can mitigate oxidative damage to lipids, proteins, and DNA.

The antioxidant activity of chalcones is intricately linked to the substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their aromatic rings. The 2'-hydroxy group on the A-ring is widely considered to be a key pharmacophore for radical scavenging activity. The 3,4-dimethoxy substitution on the B-ring is thought to enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. medchemexpress.com Studies comparing chalcones with varying substitution patterns have consistently shown that the presence and position of these functional groups are critical determinants of their antioxidant efficacy. nih.gov

Anti-Inflammatory Effects

In addition to its antioxidant properties, 3,4-Dimethoxy-2'-hydroxychalcone is being investigated for its potential to modulate inflammatory responses. Chronic inflammation is a key contributor to many diseases, and the inhibition of pro-inflammatory mediators is a major therapeutic strategy.

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) play central roles in orchestrating the inflammatory cascade. There is a growing body of evidence suggesting that chalcone derivatives can inhibit the production and signaling of these key mediators.

While direct studies on the inhibitory effects of 3,4-Dimethoxy-2'-hydroxychalcone on these specific cytokines are limited, research on closely related analogs provides valuable insights. For example, a study on 2,3-dimethoxy-2'-hydroxychalcone, a positional isomer, demonstrated its ability to suppress TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammatory cell recruitment. Another investigation into 4-dimethylamino-3',4'-dimethoxychalcone revealed a reduction in TNF-α levels in an in vivo model. Furthermore, research on 2'-hydroxy-3,6'-dimethoxychalcone has shown its capacity to decrease the production of both TNF-α and IL-6. These findings suggest that the 3,4-dimethoxy-2'-hydroxychalcone scaffold is a promising template for the development of anti-inflammatory agents that target pro-inflammatory cytokine pathways. The precise mechanisms are still under investigation but are thought to involve the modulation of key signaling pathways such as NF-κB.

Table 2: Anti-Inflammatory Activity of Related Chalcone Derivatives (Illustrative)

| Compound | Target Cytokine/Mediator | Effect |

|---|---|---|

| 2,3-dimethoxy-2'-hydroxychalcone | TNF-α-induced ICAM-1 | Inhibition |

| 4-dimethylamino-3',4'-dimethoxychalcone | TNF-α | Reduction |

This table illustrates the anti-inflammatory potential of chalcones with similar structural features, highlighting the potential of 3,4-Dimethoxy-2'-hydroxychalcone as an anti-inflammatory agent.

Modulation of Nitric Oxide (NO) Production and iNOS Expression

Chalcone derivatives have been shown to modulate the production of nitric oxide (NO), a key signaling molecule in inflammation. For instance, the related compound 2′-hydroxy-3,6′-dimethoxychalcone has been observed to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.com This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. mdpi.com Similarly, 4-dimethylamino-3',4'-dimethoxychalcone has been reported to downregulate iNOS protein expression and consequently reduce nitrite (B80452) production in macrophages. josorge.com These findings suggest a potential mechanism by which chalcones, possibly including 3,4-Dimethoxy-2'-hydroxychalcone, may exert anti-inflammatory effects.

Suppression of Cyclooxygenase (COX)-2 Expression and PGE2 Production

In addition to modulating NO production, certain chalcones can also interfere with the cyclooxygenase (COX) pathway, another critical component of the inflammatory response. The expression of COX-2 is induced by pro-inflammatory stimuli and leads to the production of prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which are potent inflammatory mediators. Studies on 2'-hydroxychalcone (B22705) derivatives have demonstrated their ability to suppress PGE2 production in stimulated macrophages. ljmu.ac.uknih.gov This effect is often attributed to the inhibition of COX-2 protein expression rather than direct inhibition of the enzyme's activity. ljmu.ac.uknih.gov For example, 2′-hydroxy-3,6′-dimethoxychalcone has been shown to suppress the expression of COX-2 at the protein level in LPS-stimulated RAW 264.7 cells. mdpi.com

Inhibition of Inflammatory Pathways (e.g., NF-κB, AP-1, Akt, MAPK, ERK, JNK)

The anti-inflammatory effects of chalcones are often mediated through the inhibition of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Some chalcones have been shown to influence the NF-κB pathway. Furthermore, the mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, play crucial roles in transmitting inflammatory signals. Research on 2′-hydroxy-3,6′-dimethoxychalcone has revealed its ability to suppress the LPS-induced phosphorylation of IκBα (an inhibitor of NF-κB), p38 MAPK, ERK, and JNK in RAW 264.7 cells. mdpi.com Another related compound, 2',4-dihydroxy-3',4',6'-trimethoxychalcone, has been found to possess anti-inflammatory effects by inhibiting NF-κB and p38 MAPK pathways in the same cell line. researchgate.net

Anticancer Activities

Chalcones have garnered significant attention for their potential as anticancer agents, with studies demonstrating their ability to induce cell death and inhibit proliferation in various cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines (e.g., MCF-7, HeLa, K562)

A key mechanism of the anticancer activity of many chalcones is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been shown to trigger apoptosis in MCF-7 breast cancer cells. scispace.com Licochalcone B, another chalcone derivative, has been found to induce apoptosis in MCF-7 cells. nih.gov In HeLa cervical cancer cells, 3,4-Dimethoxy-2'-hydroxychalcone has been observed to trigger apoptosis through mitochondrial pathways. Furthermore, studies on K562 human leukemia cells have shown that certain chalcones can induce apoptosis. nih.gov

In addition to inducing apoptosis, many chalcones can also cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. For example, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been reported to induce G0/G1 phase cell cycle arrest in MCF-7 cells. scispace.com In contrast, Licochalcone B was found to cause S phase arrest in the same cell line. nih.gov

Modulation of Signaling Pathways in Cancer Cells

The anticancer effects of chalcones are often linked to their ability to modulate various signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. The compound 2',4-dihydroxy-3′-methoxy-4′-ethoxychalcone has been shown to suppress the proliferation of multiple myeloma cells by inhibiting the PI3K/Akt/mTOR signaling pathway. ntu.edu.tw

Disruption of Mitochondrial Membrane Potential

The mitochondria play a central role in the intrinsic pathway of apoptosis. Disruption of the mitochondrial membrane potential (ΔΨm) is a key event that can trigger the release of pro-apoptotic factors and initiate the apoptotic cascade. Several chalcone derivatives have been shown to exert their pro-apoptotic effects by targeting the mitochondria. For instance, 3,4-Dimethoxy-2'-hydroxychalcone has been reported to induce apoptosis in HeLa cells by disrupting the mitochondrial membrane potential. Similarly, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been observed to alter the mitochondrial outer membrane potential in breast cancer cells, leading to intrinsic apoptosis. scispace.com

Impact on Autophagy Markers

While the chalcone class of compounds has been investigated for its ability to modulate autophagy, a critical cellular process for degrading and recycling cellular components, direct studies on 3,4-Dimethoxy-2'-hydroxychalcone are not extensively documented. However, research on structurally related chalcones provides insight into the potential mechanisms for this class of molecules.

For instance, the closely related compound 3,4-dimethoxychalcone (3,4-DC), which lacks the 2'-hydroxy group, has been identified as a potent inducer of autophagy. nih.govresearchgate.netembopress.org Studies have shown that 3,4-DC stimulates the translocation of key autophagy-regulating transcription factors, TFEB (transcription factor EB) and TFE3 (transcription factor E3), into the nucleus in various cell lines, including hepatocytes and cardiomyocytes. embopress.orgnih.gov This nuclear translocation activates the transcription of genes necessary for the autophagic process. Furthermore, 3,4-DC treatment leads to an increase in the autophagosome marker GFP-LC3 in the cytoplasm, a hallmark of autophagy induction. nih.gov

Similarly, another related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), has been shown to trigger autophagy in breast cancer cells by elevating levels of the LC3-II protein, a key marker associated with autophagosome formation. mdpi.com These findings suggest that the chalcone scaffold is a promising backbone for the development of autophagy-modulating agents, although further research is needed to specifically elucidate the impact of 3,4-Dimethoxy-2'-hydroxychalcone on autophagy markers.

Antimicrobial Activities

3,4-Dimethoxy-2'-hydroxychalcone and related compounds have demonstrated a broad spectrum of antimicrobial activities, attributed to several mechanisms of action.

Disruption of Microbial Cell Membranes

A proposed mechanism for the antimicrobial action of chalcones involves the disruption of the microbial cell membrane's integrity. The lipophilic nature of the chalcone structure allows it to interact with and penetrate the lipid bilayer of microbial cell membranes, leading to increased permeability and the leakage of essential intracellular components like proteins and ions. mdpi.com This loss of membrane integrity compromises vital cellular functions and ultimately leads to cell death. Studies on other chalcones, such as Isobavachalcone, have visually confirmed membrane disruption in bacteria like Bacillus subtilis through fluorescence microscopy, where the compound caused an influx of membrane-impermeable dyes. mdpi.com

Inhibition of Essential Microbial Enzymes

Beyond direct membrane damage, chalcones are known to inhibit essential microbial enzymes, disrupting critical metabolic pathways. One notable target is fumarate (B1241708) reductase, an enzyme crucial for anaerobic respiration in various pathogens. Research has demonstrated that certain chalcones can effectively inhibit this enzyme in parasites such as Leishmania major and Leishmania donovani. nih.gov By blocking key enzymatic functions, these compounds can effectively halt the growth and proliferation of pathogenic microorganisms.

Specific Activity Against Pathogens

The therapeutic potential of 3,4-Dimethoxy-2'-hydroxychalcone and its analogs has been evaluated against a range of clinically relevant pathogens.

Plasmodium falciparum : While specific data for 3,4-Dimethoxy-2'-hydroxychalcone is limited, structurally similar chalcones have shown significant promise as antimalarial agents. For example, 2,4-dimethoxy-4'-butoxychalcone, an analog of licochalcone A, demonstrated potent activity against both chloroquine-susceptible (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.govresearchgate.netnih.gov The presence of methoxy groups on the chalcone structure appears to be important for its antimalarial efficacy. pensoft.net

| Compound | P. falciparum Strain | Activity (IC₅₀) |

| 2,4-Dimethoxy-4'-butoxychalcone | 3D7 (Chloroquine-susceptible) | 8.9 µM |

| 2,4-Dimethoxy-4'-butoxychalcone | Dd2 (Chloroquine-resistant) | 14.8 µM |

Leishmania donovani : Chalcones have been identified as effective agents against various Leishmania species, the protozoan parasites responsible for leishmaniasis. Their mechanism of action is believed to involve the inhibition of key parasitic enzymes, such as fumarate reductase. nih.gov

Staphylococcus aureus : The chalcone scaffold has been extensively studied for its activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). Various synthetic derivatives have shown potent antibacterial effects. biointerfaceresearch.comnih.gov Some chalcones also act as efflux pump inhibitors, reversing antibiotic resistance when used in combination with conventional antibiotics. researchgate.net

Dermatophytes : Research has highlighted the potential of chalcones against dermatophytes, the fungi responsible for infections of the skin, hair, and nails. The related compound 2-hydroxychalcone has been shown to be effective against Trichophyton rubrum and Trichophyton mentagrophytes, two common dermatophyte species. nih.gov It targets ergosterol (B1671047) in the fungal cell membrane and promotes the generation of reactive oxygen species (ROS), leading to cell death. nih.gov Another related compound, 3'-Methoxy-4'-Hydroxy Chalcone , has also shown activity against Trichophyton rubrum. researchgate.net

| Compound | Organism | Activity (MIC) |

| 2-Hydroxychalcone | Trichophyton spp. | 7.8-15.6 mg/L |

Anti-biofilm Activity

Bacterial and fungal biofilms—structured communities of microorganisms encased in a self-produced matrix—are notoriously resistant to conventional antimicrobial agents. Several chalcone derivatives have demonstrated the ability to inhibit biofilm formation and eradicate mature biofilms.

For example, 2'-hydroxy-2-methoxychalcone has been shown to reduce biofilm production, adhesion, and surface motility in the opportunistic pathogen Acinetobacter baumannii. nih.govsemanticscholar.org It achieves this by downregulating the expression of genes essential for biofilm formation, such as ompA and bap. nih.gov Furthermore, 2-hydroxychalcone exhibits potent activity against both early-stage and mature biofilms of the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes. nih.gov

Other Emerging Pharmacological Activities

Beyond its antimicrobial properties, 3,4-Dimethoxy-2'-hydroxychalcone and related compounds are being explored for other therapeutic applications.

Antioxidant Activity : 3,4-Dimethoxy-2'-hydroxychalcone has been reported to possess significant antioxidant properties. It functions by scavenging free radicals and enhancing the cellular biosynthesis of glutathione (GSH), a critical endogenous antioxidant that protects cells from oxidative damage.

Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of neurodegenerative conditions like Alzheimer's disease.

Anti-inflammatory Effects : The chalcone scaffold is widely recognized for its anti-inflammatory potential. Structurally related compounds have been shown to suppress inflammatory pathways in macrophages. sci-hub.senih.gov For example, 2′-hydroxy-3,6′-dimethoxychalcone significantly inhibits the production of nitric oxide (NO) and suppresses the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells. nih.gov This suggests a potential role for these compounds in mitigating inflammatory diseases.

Neuroprotection

The neuroprotective potential of 3,4-Dimethoxy-2'-hydroxychalcone is an area of emerging interest, largely linked to its inhibitory effects on key enzymes implicated in neurodegenerative diseases. While direct in vivo studies on this specific compound for neuroprotection are not extensively documented, its activity as an acetylcholinesterase inhibitor suggests a plausible mechanism for such effects. The broader family of chalcones is recognized for a range of biological activities, including neuroprotective effects. For instance, the related compound 4,4'-dimethoxychalcone (B191108) (DMC) has been shown to attenuate motor impairment and the degeneration of dopaminergic neurons in mouse models of Parkinson's disease. nih.gov Mechanistic studies revealed that DMC's neuroprotective properties are linked to the regulation of redox homeostasis by targeting riboflavin (B1680620) metabolism. nih.gov Another study on 2,2′,5′-trihydroxychalcone (225THC) found it to be a potent inhibitor of apoptosis in stimulated primary rat neuronal cultures, an effect likely mediated by its anti-inflammatory action on microglial cells.

Antidiabetic Effects

Chalcones and their derivatives have demonstrated significant potential as antidiabetic agents through various mechanisms. frontiersin.orgnih.govmdpi.com Preclinical studies have shown that these compounds can exert hypoglycemic effects. frontiersin.org One of the primary mechanisms contributing to this activity is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. frontiersin.orgidhealthscience.com By inhibiting these enzymes, chalcones can delay the digestion and absorption of carbohydrates, thereby suppressing postprandial hyperglycemia. idhealthscience.com

While the broader class of chalcones is well-studied for these properties, there is a noted lack of published research specifically on the use of 3,4-Dimethoxy-2'-hydroxychalcone in animal models for diabetes. However, studies on other hydroxychalcone (B7798386) derivatives provide insight into the potential structure-activity relationships. For example, research on a series of synthetic chalcones in streptozotocin-induced diabetic mice showed that specific substitution patterns on the aromatic rings led to significant reductions in blood glucose levels. dovepress.com The presence of a hydroxyl group at the 2' position, as seen in 3,4-Dimethoxy-2'-hydroxychalcone, has been noted in other chalcones to improve glucose tolerance. dovepress.com

| Mechanism | Description | Relevant Chalcones Studied |

|---|---|---|

| α-Glucosidase Inhibition | Inhibits the enzyme responsible for breaking down complex carbohydrates into glucose, reducing glucose absorption. | Butein, Sulfonamide chalcones frontiersin.orgidhealthscience.com |

| α-Amylase Inhibition | Inhibits the enzyme that hydrolyzes starch into smaller sugars. | 3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one frontiersin.org |

| Insulin (B600854) Secretion | Some chalcones can increase insulin secretion and reduce glycosylated hemoglobin. | 2-hydroxychalcone frontiersin.org |

Tyrosinase Inhibitory Activity and Melanogenesis Modulation

Chalcones are recognized for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov This inhibition is a promising strategy for developing depigmenting agents for cosmetic and therapeutic applications. The inhibitory potential of hydroxychalcones is highly dependent on the number and position of hydroxyl groups on their aromatic rings. nih.govresearchgate.net

Studies have shown that a 2,4-substituted resorcinol (B1680541) unit on the B-ring of the chalcone structure contributes significantly to potent tyrosinase inhibition. nih.govresearchgate.net For instance, 2,4,2',4'-hydroxychalcone was identified as a very active tyrosinase inhibitor with an IC50 value of 0.02 µM. nih.gov In contrast, moving the resorcinol substituent to the A-ring or to the 3,5-position significantly reduces the inhibitory effect. nih.gov

Beyond direct enzyme inhibition, related chalcone derivatives modulate melanogenesis by affecting the expression of melanogenesis-related proteins. Compounds like 2′-hydroxy-4′,6′-dimethoxychalcone have been shown to decrease cellular melanin content and intracellular tyrosinase activity in B16F10 melanoma cells. mdpi.com This is achieved by downregulating the microphthalmia-associated transcription factor (MITF), which in turn reduces the expression of tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and TRP-2. mdpi.comnih.govnih.gov

Acetylcholinesterase Inhibition

3,4-Dimethoxy-2'-hydroxychalcone is reported to function as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is a key therapeutic strategy for managing symptoms of Alzheimer's disease, as it helps to enhance cholinergic transmission in the brain. nih.govmdpi.com

The 2'-hydroxychalcone scaffold is a recognized platform for designing AChE inhibitors. nih.gov Structure-activity relationship studies have demonstrated that the 2'-hydroxy group on ring A plays a promising role in AChE inhibition. mdpi.com Kinetic studies on several 2'-hydroxychalcones indicate that they often act as mixed-type inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govresearchgate.net While a specific IC50 value for 3,4-Dimethoxy-2'-hydroxychalcone is not consistently reported, studies on analogous C4-substituted 2'-hydroxychalcones have identified compounds with IC50 values in the low micromolar range (e.g., 3.3 µM for a particularly potent analogue). nih.govresearchgate.net The presence of methoxy groups on the B-ring, as in 3,4-Dimethoxy-2'-hydroxychalcone, has also been shown to influence inhibitory activity. mdpi.com

Anticonvulsant Activity

Certain chalcone derivatives have been investigated for their anticonvulsant effects and have shown potential as antiepileptic agents. researchgate.net The search for new antiepileptic drugs often involves exploring natural and synthetic compounds that may offer better therapeutic profiles and fewer side effects than standard medications. researchgate.netnih.gov The broad biological activities of the chalcone scaffold make it an attractive starting point for the synthesis of new derivatives with anticonvulsant properties. However, specific research evaluating the anticonvulsant activity of 3,4-Dimethoxy-2'-hydroxychalcone is not available in the current scientific literature. Studies in this area have tended to focus on other chalcone derivatives, such as those incorporating hydrazone, semicarbazone, and thiosemicarbazone moieties. dovepress.com

Mechanistic Studies of Biological Action

Molecular Target Identification and Interaction

The specific chemical structure of 3,4-Dimethoxy-2'-hydroxychalcone, featuring two methoxy (B1213986) groups and a hydroxyl group on its chalcone (B49325) framework, is key to its biological activities. biosynth.com

Chalcones, as a class of compounds, are known to interfere with the activity of various enzymes. biosynth.com For instance, some chalcone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, by suppressing its induction. researchgate.net The presence of methoxy and hydroxyl groups on the chalcone structure can influence these interactions. unsoed.ac.id Specifically, the methoxy groups may enhance steric hindrance, which can affect how the compound binds to enzymatic targets.

3,4-Dimethoxy-2'-hydroxychalcone has been observed to modulate several cell signaling pathways. biosynth.com A key pathway influenced by some chalcone derivatives is the NF-κB signaling cascade. nih.govsemanticscholar.org For example, a related compound, 2,3-Dimethoxy-2′-hydroxychalcone (DMHC), has been shown to inhibit the phosphorylation of IKK, the degradation of IκBα, and the phosphorylation of p65 in TNF-α-stimulated cells. nih.govsemanticscholar.org This modulation of signaling cascades is a critical aspect of its anti-inflammatory activity. nih.govsemanticscholar.org Furthermore, chalcones have been found to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by inflammation. ontosight.ai

The interaction of chalcones with specific proteins is a crucial area of investigation. The presence of hydroxyl and methoxy groups on chalcone derivatives has been shown to significantly impact their binding affinity to proteins like the Epidermal Growth Factor Receptor (EGFR). unsoed.ac.id Studies on related chalcones have demonstrated that these functional groups contribute to the interactions and can enhance binding affinity with target receptors. unsoed.ac.id For example, some chalcones are known to interact with the estrogenic receptor (ER), with certain derivatives showing a strong affinity for estrogen receptor α. ljmu.ac.uk

Cellular Pathway Elucidation

The anticancer potential of 3,4-Dimethoxy-2'-hydroxychalcone is linked to its ability to induce apoptosis and regulate the cell cycle in cancer cells.

Studies on various chalcones have shown their ability to induce apoptosis through caspase-dependent intrinsic pathways. mdpi.com This involves the activation of key proteins in the apoptotic process. For instance, some chalcones have been found to activate caspase-3 and caspase-9. mdpi.com They can also alter the levels of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. mdpi.commdpi.com

Table 1: Effect of Chalcones on Apoptotic Markers

| Chalcone Derivative | Cell Line | Effect on Caspases | Effect on Bcl-2 Family Proteins | Reference |

|---|---|---|---|---|

| 2,3,4′-trimethoxy-2′-hydroxy-chalcone | HepG2 | Caspase-3 and -9 activation | Alteration in Bcl-2 family protein levels | mdpi.com |

| 3′-bromo-3,4-dimethoxy-chalcone | HepG2 | Caspase-3 and -9 activation | Alteration in Bcl-2 family protein levels | mdpi.com |

| Unnamed Chalcone (1b) | HepG-2 | Upregulation of cleaved caspase-3 | Upregulation of Bax, Downregulation of Bcl-2 | researchgate.net |

| Chalcone (3s) | SH-SY5Y | Decreased cleaved caspase-3 and -9 | Decreased Bax | researchgate.net |

Chalcones have been demonstrated to cause cell cycle arrest at various phases in cancer cells. ljmu.ac.uk Some chalcones induce a blockade in the G1 phase, while others cause arrest in the G2/M phase. ljmu.ac.ukmdpi.com For example, a naturally occurring chalcone, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), induced G1 phase arrest in the majority of MCF-7 and MDA-MB-231 breast cancer cells, with a smaller fraction arresting in the G2/M phase. mdpi.com This effect on the cell cycle is a key mechanism of their antiproliferative activity. mdpi.com The arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. ljmu.ac.ukmdpi.com

Table 2: Effect of Chalcones on Cell Cycle Phases

| Chalcone Derivative | Cell Line | Phase of Cell Cycle Arrest | Reference |

|---|---|---|---|

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7 | G1 phase (65.7%), G2/M phase (24.1%) | mdpi.com |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MDA-MB-231 | G1 phase (62.5%), G2/M phase (28.7%) | mdpi.com |

| (E)-2-(3′,4′-dimethoxy-benzylidene)-1-tetralone | Caco-2 | G2/M phase | ljmu.ac.uk |

| Unnamed Chalcone (1b) | HepG-2 | G2/M phase | researchgate.net |

Inflammatory Mediator Regulation

Chalcone derivatives are recognized for their potential to modulate inflammatory pathways. ontosight.ai Their anti-inflammatory action is often attributed to the inhibition of key inflammatory mediators. Studies on various 2'-hydroxychalcone (B22705) derivatives demonstrate a capacity to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade. researchgate.netnih.gov

The regulatory effect of chalcones extends to pro-inflammatory cytokines. Research on related compounds, such as 2'-hydroxy-3,6'-dimethoxychalcone, has shown a significant reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The underlying mechanism for this regulation often involves the inhibition of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a principal transcription factor for numerous pro-inflammatory genes. researchgate.netnih.gov For instance, 2,3-Dimethoxy-2′-hydroxychalcone has been shown to suppress NF-κB promoter activity and reduce its DNA binding activity, thereby downregulating the expression of inflammatory molecules. nih.gov

Reactive Oxygen Species (ROS) Generation

Some studies have investigated the ability of chalcones to inhibit lipid peroxidation and scavenge various radicals. mdpi.com While specific data on 3,4-Dimethoxy-2'-hydroxychalcone's effect on ROS generation is part of the broader research into chalcones, the class is known for its potential to protect against oxidative stress. ontosight.ailjmu.ac.uk

In Silico Approaches and Computational Biology

Computational methods are invaluable for predicting the biological activity of chalcones and elucidating their mechanisms of action at a molecular level.

Molecular Docking Studies with Target Enzymes (e.g., COX-2, LOX, Acetylcholinesterase, MDM2)

Molecular docking is a computational technique used to predict how a molecule binds to a target protein. This method has been applied to various chalcone derivatives to understand their inhibitory potential against several key enzymes.

COX-2 and LOX: Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, leading to the production of inflammatory prostaglandins (B1171923) and leukotrienes. Docking studies on related compounds have sought to explain their anti-inflammatory activity. For example, studies on aurone (B1235358) derivatives, which are isomers of chalcones, have shown good binding affinity for both COX-2 and LOX. nih.gov A study on 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one, a related structure, reported high affinity for LOX and COX-2 with docking scores of -4.324 and -5.843, respectively. nih.gov This suggests that the dimethoxy substitution pattern is favorable for binding to the active sites of these inflammatory enzymes.

Acetylcholinesterase (AChE): AChE is a key target in the management of Alzheimer's disease. Several 2'-hydroxychalcones have been evaluated as AChE inhibitors. nih.gov Molecular modelling studies indicate that these compounds can act as mixed-type inhibitors, interacting with residues at both the peripheral anionic site (PAS) and the gorge region of the enzyme. nih.gov The binding is often stabilized by interactions with aromatic residues within the enzyme's binding sites. nih.gov

MDM2: The Murine Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. While extensive docking studies on chalcones against various targets exist, specific docking data for 3,4-Dimethoxy-2'-hydroxychalcone against MDM2 is not prominently detailed in the reviewed literature.

Table 1: Molecular Docking Scores of a Structurally Related Compound This table presents data for 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one, an aurone derivative with a similar substitution pattern, as a proxy for the potential interactions of 3,4-Dimethoxy-2'-hydroxychalcone.

| Target Enzyme | Docking Score | Reference |

| LOX | -4.324 | nih.gov |

| COX-2 | -5.843 | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes. Such simulations have been employed to explore the binding characteristics of chalcones with enzymes like LOX. These studies help to validate the binding poses predicted by molecular docking and assess the stability of the interactions, such as hydrogen bonds formed between the chalcone and amino acid residues in the enzyme's active site. mdpi.com

Prediction of Bioactivity and ADME Properties

Computational tools are frequently used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to assess their drug-likeness. dergipark.org.tr Various chalcone derivatives have been analyzed using platforms like SwissADME to predict these properties. dergipark.org.tranalis.com.my These analyses typically evaluate parameters based on Lipinski's Rule of Five, which helps to determine if a compound has properties that would make it a likely orally active drug in humans. Predictions often cover aspects like gastrointestinal absorption, bioavailability, and potential for metabolism by cytochrome P450 enzymes. dergipark.org.tr Chalcones are often predicted to have favorable drug-like properties. analis.com.my

Table 2: Predicted ADME Properties for Chalcone Derivatives This table shows a generalized summary of ADME predictions for chalcone derivatives based on computational studies.

| Property | Predicted Outcome | Tool/Method | Reference |

| Drug-Likeness | Favorable (meets Lipinski's Rule) | SwissADME | dergipark.org.tranalis.com.my |

| Bioavailability | High | pkCSM, SwissADME | dergipark.org.tr |

| AMES Toxicity | Variable (some derivatives predicted as mutagenic) | ProTox | dergipark.org.tr |

| Oral LD50 | Generally low acute toxicity | ProTox | dergipark.org.tr |

Structure Activity Relationship Sar Studies of 3,4 Dimethoxy 2 Hydroxychalcone and Its Analogs

Influence of Methoxy (B1213986) and Hydroxy Positions on Bioactivity

The specific placement of hydroxyl and methoxy groups on the A and B rings of the chalcone (B49325) scaffold significantly modulates properties such as antioxidant and anti-inflammatory effects. These substituents influence the molecule's electronic properties, steric factors, and lipophilicity, which in turn affect its interaction with biological targets.

The presence of a hydroxyl group at the 2'-position of ring A is a crucial structural feature for the antioxidant and anti-inflammatory activities of chalcones. nih.govmdpi.com This 2'-hydroxy group can form a hydrogen bond with the adjacent carbonyl group, which enhances the electrophilic properties of the α,β-unsaturated ketone system. nih.govnih.gov This intramolecular hydrogen bonding is a key factor in the molecule's ability to scavenge free radicals. nih.gov

Studies have shown that the neutrophil oxidative inhibition capability of chalcones is dependent on the 2'-hydroxy substituent on ring A, in combination with other substituents on ring B. nih.gov The antioxidant activity of dihydrochalcones, which lack the α,β-double bond, is also contingent on the presence of a hydroxyl group at the C2′ and C4′ positions. nih.gov Research comparing various hydroxychalcones indicates that the 2'-hydroxy group is vital for potent anti-inflammatory effects. nih.govnih.gov

Table 1: Antioxidant Activity of Selected Hydroxychalcones

| Compound | Substitution Pattern | Antioxidant Activity (DPPH Radical Scavenging) | Source |

| Butein | 2',4',3,4-Tetrahydroxychalcone | Potent scavenger | nih.govnih.gov |

| 2',4'-Dihydroxy-3,4-dimethoxychalcone | 2',4'-dihydroxy, 3,4-dimethoxy | Lower than Butein | nih.govnih.gov |

| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | 4'-fluoro, 2'-hydroxy, 2,3-dimethoxy | High antioxidant activity | mdpi.com |

| 4-Hydroxychalcone | 4-hydroxy | 63.4% inhibition of DPPH radical | ufms.br |

Lipophilicity is a key physicochemical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, including its ability to cross biological membranes. mdpi.com The methoxy groups (-OCH₃) on the chalcone structure generally increase its lipophilicity compared to their hydroxyl (-OH) counterparts.

Both hydroxyl (-OH) and methoxy (-OCH₃) groups are considered electron-donating groups, which play a significant role in the anti-inflammatory properties of chalcones. nih.gov Structure-activity relationship studies have suggested that strong anti-inflammatory properties are often due to the presence of these electron-donating groups on both the A and B rings. nih.gov

For instance, 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone was found to reduce the expression of inducible nitric oxide synthase (iNOS) protein and downregulate pro-inflammatory cytokines, an effect attributed to its multiple electron-donating methoxy and hydroxy groups. nih.gov Similarly, other chalcones with multiple methoxy substituents, such as 2′-hydroxy-3,4,5-trimethoxychalcone, have demonstrated potent anti-inflammatory effects. nih.gov The presence of these groups can make the thiol-adduct more stable by decreasing the acidity of the alpha-hydrogen, which is relevant for their interaction with inflammatory pathway components. nih.gov

Comparative Analysis with Positional Isomers

The biological activity of chalcones is highly sensitive to the specific arrangement of substituents on the aromatic rings. Comparing positional isomers, where the same functional groups are present but at different locations, reveals critical insights into the structure-activity relationship.

A pertinent example is the comparison between Butein (2′,4′,3,4-tetrahydroxychalcone) and the synthetic 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM). nih.govnih.gov Butein differs from a hypothetical dihydroxy-dimethoxy isomer of the target compound by having hydroxyl groups at the 3 and 4 positions instead of methoxy groups. Experimental results from rotating ring-disk electrode (RRDE) voltammetry showed that Butein has a higher antioxidant activity towards the superoxide (B77818) radical anion compared to DHDM. nih.govnih.gov This suggests that the catechol (3,4-dihydroxy) moiety on ring B is more effective for radical scavenging than the 3,4-dimethoxy arrangement in this context. The crystal structures revealed that Butein engages in more hydrogen bonding and intermolecular interactions than DHDM, which may contribute to its superior activity. nih.govnih.gov

Another study highlighted that the relative position between hydroxyl and methoxyl groups can be more important than the total number of hydroxyl groups on the scaffold for certain biological activities. mdpi.com This underscores the principle that minor positional shifts of functional groups can lead to significant changes in biological efficacy.

Effects of Substituent Variations on Rings A and B

Modifying the substitution patterns on either ring A or B of the chalcone backbone is a common strategy for optimizing biological activity. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, is a key determinant of the resulting compound's efficacy.

The introduction of halogen atoms (F, Cl, Br) onto the chalcone framework can significantly influence its biological profile. Halogens are electron-withdrawing groups and can alter the molecule's lipophilicity and electronic distribution.

Studies have shown that the presence of halogen substituents can enhance anti-inflammatory and antioxidant activities. mdpi.com For example, research on a series of α-X-substituted 2′,3,4,4′-tetramethoxychalcones found that stronger electrophiles, such as those with bromine (Br) and chlorine (Cl) substituents, were more potent anti-inflammatory agents. mdpi.com

In another study, 4′-fluoro-2′-hydroxy-4-methoxychalcone was identified as having the highest anti-inflammatory activity in an in vitro COX assay, while 4′-fluoro-2′-hydroxy-2,3-dimethoxychalcone showed the highest antioxidant activity. mdpi.com It has also been noted that chalcones with a methoxy group on the A-ring and a 4-bromine substituent on the B-ring represent favorable structures for inhibiting nitric oxide production. nih.gov

Table 2: Effect of Halogen Substitution on Chalcone Activity

| Compound | Substitution Pattern | Observed Activity | Source |

| α-Bromo-TMC | α-bromo-2',3,4,4'-tetramethoxychalcone | Potent anti-inflammatory | mdpi.com |

| α-Chloro-TMC | α-chloro-2',3,4,4'-tetramethoxychalcone | Potent anti-inflammatory | mdpi.com |

| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | 4'-fluoro, 2'-hydroxy, 4-methoxy | High anti-inflammatory (COX inhibition) | mdpi.com |

| Chalcone with 4-bromo on ring B | Methoxy on ring A, 4-bromo on ring B | Favorable for NO production inhibition | nih.gov |

| 2',5'-dihydroxy-4-chloro-dihydrochalcone | 2',5'-dihydroxy, 4-chloro | Inhibited nitric oxide (NO) production | mdpi.com |

Hydroxyl and Methoxy Substitution Patterns on Antioxidant and Anti-Inflammatory Activities

The antioxidant and anti-inflammatory properties of chalcones are significantly influenced by the presence, number, and position of hydroxyl (–OH) and methoxy (–OCH₃) groups on their aromatic rings (Rings A and B). Structure-activity relationship (SAR) studies reveal that these substituents play a crucial role in the molecule's ability to scavenge free radicals and inhibit inflammatory pathways.

Free hydroxyl groups are considered essential for enhancing the antioxidant activity of chalcones. nih.govmdpi.com The radical scavenging ability is particularly pronounced in chalcones that possess two neighboring hydroxyl groups on at least one of the phenyl rings. nih.gov For instance, chalcones with ortho- (2',3'- and 3',4'-) and para- (2,5'-) dihydroxy substitution patterns on ring B demonstrate excellent antioxidant activities, comparable to standard antioxidants like ascorbic acid and α-tocopherol. researchgate.net The potent antioxidant capacity of these catechol-like structures is attributed to the formation of stable semiquinone radicals through electron delocalization. researchgate.net In contrast, the presence of methoxy groups tends to decrease antioxidant activity. mdpi.com

Regarding anti-inflammatory properties, both hydroxyl and methoxy groups contribute to the chalcone's efficacy, often by inhibiting the production of inflammatory mediators. The presence of electron-donating hydroxy and methoxy groups on both A and B rings has been linked to strong anti-inflammatory properties, including the reduction of pro-inflammatory cytokines like IL-1a, IL-6, and IL-10. nih.gov For example, 2'-hydroxy-4',6'-dimethoxychalcone has been shown to significantly mitigate the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) proteins. nih.gov Similarly, 2'-hydroxy-3,6'-dimethoxychalcone suppresses the expression of iNOS and COX-2 and decreases the production of tumor necrosis factor-α (TNF-α) and IL-6. nih.gov

The substitution patterns on the two aromatic rings are critical in defining the biological effects. nih.gov Studies have shown that the substitution pattern of hydroxyl groups on ring B is a more important structural factor for radical scavenging activity than substituents on ring A. researchgate.net

| Compound/Substitution Pattern | Activity | Key Findings | Reference |

|---|---|---|---|

| Free hydroxyl groups | Antioxidant | Essential for increasing antioxidant and antimicrobial activity. mdpi.com | mdpi.com |

| Methoxy groups | Antioxidant | Tend to decrease antioxidant activity. mdpi.com | mdpi.com |

| Ortho- or para-dihydroxy substitution on ring B | Antioxidant | Show excellent radical scavenging activity (80-90% of control at 50 µM). researchgate.net | researchgate.net |

| 2'-hydroxy-4',6'-dimethoxychalcone | Anti-inflammatory | Significantly mitigated LPS-induced expression of NO, PGE2, COX-2, and iNOS. nih.gov | nih.gov |

| 2'-hydroxy-3,6'-dimethoxychalcone | Anti-inflammatory | Suppressed iNOS and COX-2 expression and production of TNF-α and IL-6. nih.gov | nih.gov |

Structure-Dependent Bacteriostatic Action

The antibacterial activity of chalcones is closely linked to the substitution pattern of their two aromatic rings. researchgate.net Research indicates that the presence and positioning of hydroxyl and methoxy groups can determine the efficacy of these compounds against various bacterial strains, including multidrug-resistant bacteria. semanticscholar.org

Studies on the structure-activity relationship have revealed that the presence of methoxyl groups on ring A can diminish the antibacterial effect of the molecule. mdpi.com For example, when comparing the activity of different chalcone derivatives against Micrococcus luteus, compounds with methoxyl groups on ring A showed reduced growth inhibition. One study confirmed that the presence of methoxyl groups at ring A decreases the molecule's antibacterial effect, as a compound lacking these groups exhibited nearly double the bacterial growth inhibition compared to its methoxylated counterpart. mdpi.com

Conversely, the number of free hydroxyl groups appears to positively influence antibacterial activity. mdpi.com The hydroxyl substitution pattern, particularly on ring B, is a key determinant of the antiparasitic activity of chalcones, a finding that often correlates with antibacterial effects. researchgate.net Ethanol extracts of Uvaria chamae roots, which are rich in chalcone and dihydrochalcone (B1670589) structures, have demonstrated high activity against Gram-positive cocci, including vancomycin-resistant enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org

| Structural Feature | Effect on Antibacterial Activity | Example/Observation | Reference |

|---|---|---|---|

| Methoxyl groups on Ring A | Reduces activity | Compound 5 (with methoxy groups on ring A) inhibits 43.08% of M. luteus growth, while compound 4 (without) inhibits 74.43%. mdpi.com | mdpi.com |

| Higher number of free hydroxyl groups | Enhances activity | Compounds with more hydroxyl groups present better antibacterial activity. mdpi.com | mdpi.com |

| Chalcone/dihydrochalcone structures from Uvaria chamae | High activity | Ethanol extracts were highly active against VRE and MRSA strains. semanticscholar.org | semanticscholar.org |

Specific Structural Requirements for Enhanced Activities (e.g., LOX inhibition, PGE2 inhibition)

The inhibitory activities of chalcones against specific enzymes like lipoxygenase (LOX) and pathways such as prostaglandin E2 (PGE2) production are highly dependent on their molecular structure.

Lipoxygenase (LOX) Inhibition: The 2'-hydroxy-chalcone framework is a promising scaffold for developing LOX inhibitors. nih.gov The inhibitory activity is significantly affected by substituents on both aromatic rings. One study found that a chalcone with a methoxymethylene substituent on ring A and three methoxy groups on ring B exhibited the most potent LOX inhibitory activity, with an IC₅₀ value of 45 μM. nih.govmdpi.com In contrast, another derivative bearing two hydroxyl substituents on ring B showed satisfactory but lower LOX inhibition (IC₅₀ = 70 μM). nih.govmdpi.com Interestingly, some studies have noted that chalcones containing hydroxyl groups did not show significant inhibitory effects on LOX-1, regardless of their position. nih.gov The presence of a methoxy or ethoxy group at the para-position of ring B, combined with a methyl or methoxy group at the ortho-position, appears to be important for 5-LOX inhibition. researchgate.net

Prostaglandin E2 (PGE2) Inhibition: The inhibition of PGE2 production is a key mechanism for the anti-inflammatory effects of chalcones. SAR studies have shown that the substituent on ring B has a greater influence on this activity. nih.gov Most of the active compounds that inhibit PGE2 production possess at least two methoxy or benzyloxy groups on ring B. nih.gov Further research has highlighted that 4'-methoxyl and 6'-methoxyl groups on ring A are required for more potent inhibitory activity against PGE2 production. scispace.com For instance, compounds like 2',4-dihydroxy-4'-methoxychalcone, 2',4-dihydroxy-6'-methoxychalcone, and 2'-hydroxy-4'-methoxychalcone (B191446) were found to suppress PGE2 production more effectively than other derivatives, with an IC₅₀ value of 3 μM. scispace.com This inhibition is often due to the suppression of TPA-induced COX-2 protein expression. scispace.com

| Target | Compound/Structural Feature | Activity (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| LOX Inhibition | Chalcone 3c (methoxymethylene on ring A, three methoxy groups on ring B) | 45 μM | Exhibited the most promising LOX inhibitory activity. nih.govmdpi.com | nih.govmdpi.com |

| Chalcone 4b (two hydroxyl groups on ring B) | 70 μM | Possessed satisfactory LOX inhibition. nih.govmdpi.com | nih.govmdpi.com | |

| PGE2 Inhibition | 2',4-dihydroxy-4'-methoxychalcone; 2',4-dihydroxy-6'-methoxychalcone; 2'-hydroxy-4'-methoxychalcone | 3 μM | Potently suppressed PGE2 production. scispace.com | scispace.com |

| At least two methoxy or benzyloxy groups on ring B | N/A | A common feature among most active PGE2 inhibitors. nih.gov | nih.gov |

Derivatives and Analogs Research

Synthesis of Novel 3,4-Dimethoxy-2'-hydroxychalcone Derivatives

The primary method for synthesizing 3,4-Dimethoxy-2'-hydroxychalcone and its derivatives is the Claisen-Schmidt condensation. researchgate.net This base-catalyzed aldol (B89426) condensation involves the reaction of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde. researchgate.net For the synthesis of the parent compound, 2'-hydroxyacetophenone reacts with 3,4-dimethoxybenzaldehyde (B141060). mdpi.com

Various bases and solvents have been optimized to improve reaction yields and purity. Strong bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are commonly used as catalysts in solvents such as ethanol. mdpi.com Studies have shown that reaction conditions, including temperature and stirring time, significantly affect the outcome, with lower temperatures sometimes yielding better results.

In a push towards more environmentally friendly processes, green chemistry approaches have been successfully applied. One such method is mechanochemical synthesis using ball mill conditions. This technique, which involves grinding the reactants (a substituted 2'-hydroxyacetophenone and a benzaldehyde) with a solid base like KOH, can produce high yields in a shorter time frame and avoids the use of bulk solvents. nih.gov For instance, a model reaction between 5'-fluoro-2'-hydroxyacetophenone (B1294895) and 3,4-dimethoxybenzaldehyde achieved a 96% yield after two 30-minute grinding cycles. nih.gov

The versatility of the Claisen-Schmidt condensation allows for the introduction of a wide array of substituents onto either aromatic ring, leading to the creation of novel derivatives for biological evaluation. researchgate.netnih.gov

| Method | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Conventional Claisen-Schmidt Condensation | Substituted 2'-hydroxyacetophenone + Substituted benzaldehyde | KOH or NaOH in Ethanol | Well-established, widely used method. | mdpi.com |

| Solid-Phase Synthesis | Resin-bound 2'-hydroxyacetophenone + Benzaldehydes | Base-catalyzed aldol condensation | Allows for the preparation of a large library of chalcones. | |

| Mechanochemical Synthesis (Ball Milling) | Substituted 2'-hydroxyacetophenone + Substituted benzaldehyde | Solid KOH, solvent-free | Environmentally friendly, high yields, short reaction times. | nih.gov |

| Ultrasound-Assisted Reaction | 2'-hydroxyacetophenone + Benzaldehyde | Claisen-Schmidt condensation under ultrasound | Facilitates efficient synthesis of derivatives. | nih.gov |

Biological Activity Screening of Analogs

The screening of various analogs of 3,4-Dimethoxy-2'-hydroxychalcone has revealed that minor structural modifications can lead to significant changes in biological activity. These screenings are crucial for establishing structure-activity relationships (SAR), which guide the design of more potent and selective compounds.

Dihydrochalcones: The reduction of the α,β-unsaturated double bond in the chalcone (B49325) scaffold results in the formation of dihydrochalcones. This structural change can significantly impact biological activity. For example, a study demonstrated that 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone (B1670589) possessed an anti-inflammatory activity over seven times higher than its corresponding chalcone precursor. researchgate.net Another study on 4',6'-dihydroxy-2',4-dimethoxydihydrochalcone also confirmed significant anti-inflammatory effects. mdpi.com This suggests that for certain pharmacological effects, the saturated propanone chain of dihydrochalcones may be more advantageous than the enone system of chalcones.

Chlorinated Chalcones: The introduction of chlorine atoms to the chalcone framework is a common strategy to enhance biological potency. Research consistently shows that chlorinated 2'-hydroxychalcone derivatives exhibit stronger antimicrobial activity compared to their non-chlorinated parent compounds. mdpi.com For instance, 4-chloro-2'-hydroxychalcone (B8741632) and 5'-chloro-2'-hydroxychalcone (B8725780) were found to be more effective at inhibiting various microbial strains than unsubstituted 2'-hydroxychalcone. nih.govmdpi.com The position of the chlorine atom influences the activity against specific bacterial strains. While chlorination boosts antimicrobial effects, it can also increase cytotoxicity.

| Analog Type | Structural Change | Impact on Biological Activity | Example | Reference |

|---|---|---|---|---|

| Dihydrochalcones | Reduction of Cα=Cβ double bond | Can significantly increase anti-inflammatory activity. | 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone | researchgate.net |

| Chlorinated Chalcones | Addition of one or more chlorine atoms | Generally enhances antimicrobial and antituberculosis activity. May increase cytotoxicity. | 4-Chloro-2'-hydroxychalcone | nih.gov |

The pharmacological profile of 2'-hydroxychalcones is highly dependent on the nature and position of substituents on the aromatic rings.

Anti-inflammatory Activity : The presence of methoxy (B1213986) groups is often favorable for anti-inflammatory effects. mdpi.com Studies have shown that 2'-hydroxychalcones with at least two methoxy groups on the B-ring exhibit potent inhibition of prostaglandin (B15479496) E2 (PGE₂) production. researchgate.netresearchgate.net For instance, 2′-hydroxy-3,4,5-trimethoxychalcone was identified as a highly potent anti-inflammatory agent. mdpi.com The 2'-hydroxyl group on ring A is also considered critical for this activity. nih.gov

Anticancer Activity : Methoxy groups on the phenyl rings are also associated with enhanced antitumor activity. nih.govnih.gov A study of 2'-hydroxychalcone derivatives against various human tumor cell lines revealed that compounds with specific methoxy substitutions caused a pronounced dose-dependent inhibition of cell growth. nih.gov For example, 2′-hydroxy-2,5-dimethoxychalcone and 2′-hydroxy-4′,6′-dimethoxychalcone showed significant antiproliferative and pro-apoptotic activity in canine lymphoma and leukemia cell lines. nih.gov The parent compound, (E)-2'-Hydroxy-3,4-dimethoxychalcone, has itself been identified as having anti-tumor properties. medchemexpress.commedchemexpress.com

Antioxidant Activity : While methoxy groups can contribute to some biological effects, free hydroxyl groups are often essential for potent antioxidant activity. nih.gov Structure-activity relationship studies have indicated that an increase in the number of hydroxyl groups tends to improve antioxidant capacity, whereas methoxy groups may decrease this effect. researchgate.net The 3,4-dihydroxy substitution pattern on ring B, in particular, has been found to be an excellent combination for high antioxidant activity. mdpi.com

Antimalarial and Antimicrobial Activity : The presence of methoxy groups at the 2- and 4-positions of the chalcone structure appears to be favorable for antimalarial activity. humanjournals.com For antimicrobial effects, the introduction of halogens, such as chlorine, has been shown to be a successful strategy to increase potency. mdpi.com

Development as Lead Compounds for Drug Discovery

The chalcone scaffold is widely regarded as a "privileged structure" in medicinal chemistry, serving as a highly effective template for drug discovery. nih.govnih.gov Their synthetic accessibility and the broad spectrum of biological activities make chalcones and their derivatives, including those of 3,4-Dimethoxy-2'-hydroxychalcone, attractive starting points for the development of new drugs. nih.govnih.gov

Chalcone derivatives have been identified as lead compounds for developing novel agents against a variety of diseases, including cancer, inflammation, and microbial infections. mdpi.comnih.gov For example, the demonstrated ability of specific 2'-hydroxychalcone derivatives to induce apoptosis and inhibit cell proliferation has positioned them as potential leads for new anticancer therapies. nih.govljmu.ac.uk Similarly, their capacity to inhibit inflammatory mediators like PGE₂ and nitric oxide makes them promising candidates for new anti-inflammatory drugs. mdpi.comresearchgate.net

The process involves identifying a chalcone with promising activity, such as this compound for its anti-tumor effects, and then synthesizing a series of analogs to optimize potency, selectivity, and pharmacokinetic properties. medchemexpress.commedchemexpress.com By establishing clear structure-activity relationships, researchers can rationally design new molecules with improved therapeutic potential, highlighting the importance of the chalcone framework as a foundational element in modern drug discovery. researchgate.netresearchgate.net

Advanced Research Considerations

Metabolic Fate and Biotransformation

One of the key metabolic pathways for chalcones is the reduction of the α,β-unsaturated double bond, leading to the formation of dihydrochalcones. scielo.br Fungal biotransformation studies have demonstrated the conversion of various chalcones into their corresponding dihydrochalcone (B1670589) derivatives. scielo.br Another significant metabolic process is oxidation, which can introduce hydroxyl groups onto the aromatic rings. researchgate.net

Hydroxylated Derivatives

Hydroxylation is a common metabolic reaction for chalcones, catalyzed by CYP enzymes. researchgate.net While specific studies on 3,4-Dimethoxy-2'-hydroxychalcone are limited, research on similar chalcone (B49325) structures provides insight into potential hydroxylated metabolites. For the parent chalcone structure, hydroxylation has been observed at the 2-, 4-, and 4'-positions of the phenyl rings. researchgate.net The formation of these hydroxylated derivatives is often regioselective, depending on the specific CYP isoform involved. researchgate.net For instance, CYP1A1 and CYP3A1 have been implicated in the 2-hydroxylation of chalcone. researchgate.net

Enzymatic biotransformation has been shown to be an effective method for producing novel hydroxylated chalcone derivatives. researchgate.net This process can lead to compounds with significantly enhanced biological activities, such as increased antioxidant and anti-inflammatory properties, when compared to the parent compound. researchgate.net

| Potential Metabolic Reaction | Resulting Derivative Type | Key Enzymes | Significance |

| Reduction | Dihydrochalcone | Not specified in detail | Alteration of the core structure |

| Oxidation (Hydroxylation) | Hydroxylated Chalcones | Cytochrome P450 (e.g., CYP1A1, CYP3A1) | Formation of potentially more active metabolites |

Challenges in Research and Development

The journey of a promising compound like 3,4-Dimethoxy-2'-hydroxychalcone from the laboratory to potential therapeutic use is fraught with challenges. These hurdles often relate to optimizing the molecule for specific biological functions.

Optimization for Experimental Use (excluding solubility and stability)

A primary challenge in the research and development of 3,4-Dimethoxy-2'-hydroxychalcone is the optimization of its structure to enhance its therapeutic efficacy and selectivity for specific biological targets. biosynth.com This involves synthetic modifications to the chalcone scaffold to improve its interaction with enzymes or cellular receptors.

Researchers often synthesize a series of derivatives by adding or modifying functional groups on the two aromatic rings (Ring A and Ring B) to investigate structure-activity relationships (SAR). nih.govmdpi.com For example, the introduction of additional methoxy (B1213986) or hydroxyl groups has been explored to modulate the anti-inflammatory and antioxidant activities of the chalcone core. mdpi.comtandfonline.com The goal is to develop derivatives with heightened potency, allowing for lower effective concentrations in experimental models, and to minimize off-target effects. biosynth.com

| Optimization Goal | Strategy | Example Modification |

| Enhance Biological Activity | Synthetic modification of the chalcone scaffold | Introduction of additional hydroxyl or methoxy groups mdpi.comtandfonline.com |

| Improve Target Selectivity | Structure-Activity Relationship (SAR) studies | Synthesis and screening of a library of derivatives nih.gov |

| Increase Potency | Chemical derivatization | Halogenation of the aromatic rings nih.gov |

Future Research Directions

The existing body of research on 3,4-Dimethoxy-2'-hydroxychalcone and related compounds opens up several avenues for future investigation. These directions aim to unlock the full therapeutic potential of this class of molecules.

Exploration of New Therapeutic Applications

The diverse biological activities attributed to the chalcone framework, including antioxidant, anti-inflammatory, and anticancer properties, provide a strong basis for exploring new therapeutic applications for 3,4-Dimethoxy-2'-hydroxychalcone. biosynth.comontosight.ai Future research is likely to focus on its efficacy in specific disease models.